molecular formula C8H5BrCl2O B3186653 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone CAS No. 1261859-54-4

1-(4-Bromo-3-chlorophenyl)-2-chloroethanone

Cat. No.: B3186653
CAS No.: 1261859-54-4
M. Wt: 267.93
InChI Key: JSEZPHOQDWBSTO-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)-2-chloroethanone is an organic compound with the molecular formula C8H6BrClO. It is a derivative of ethanone, substituted with bromine and chlorine atoms on the phenyl ring and an additional chlorine atom on the ethanone moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone can be synthesized through several methods. One common approach involves the halogenation of 4-bromo-3-chlorophenyl ethanone. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom on the ethanone moiety .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation reactions using appropriate safety and environmental controls to handle the reactive halogenating agents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The ethanone moiety can be oxidized to form carboxylic acids or reduced to form alcohols under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-(4-Bromo-3-chlorophenyl)-2-hydroxyethanone when hydroxide is the nucleophile.

    Oxidation: 1-(4-Bromo-3-chlorophenyl)-2-chloroacetic acid.

    Reduction: 1-(4-Bromo-3-chlorophenyl)-2-chloroethanol.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)-2-chloroethanone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

    1-(4-Bromo-3-chlorophenyl)ethanone: Lacks the additional chlorine atom on the ethanone moiety.

    4-Bromo-3-chlorophenylboronic acid: Contains a boronic acid group instead of the ethanone moiety.

Uniqueness: 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEZPHOQDWBSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261859-54-4
Record name 1-(4-bromo-3-chlorophenyl)-2-chloroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-3-chlorobenzoyl chloride (11 g, CAS 21900-32-3) in acetonitrile (50 ml) and THF (50 ml) at 0-5° C. was added dropwise (trimethylsilyl)diazomethane (26.0 ml, 2 M solution in diethyl ether). The reaction mixture was stirred at room temperature for 30 min. TLC analysis showed the reaction was complete. Hydrochloric acid (7.22 ml, 37% aq.) was then added dropwise at 0-5° C. over 10 minutes and the reaction mixture was then stirred at room temperature for a further 20 minutes. The reaction mixture was poured into EtOAc and extracted sequentially with aq. Na2CO3 solution, water and saturated brine. The organic layer was then dried over Na2SO4 and concentrated in vacuo to afford 1-(4-bromo-3-chlorophenyl)-2-chloroethanone (11.0 g, 95%) as a light brown solid which was used in the next step without further purification. MS (EI): 221 ([{81Br37Cl}M-CH2Cl]+), 219 ([{79Br37Cl/81Br35Cl}M-CH2Cl]+), 217 ([{79Br35Cl}M-CH2Cl]+), 193 ([{81Br37Cl}M-CH2Cl—CO]+), 191 ([{79Br37Cl/81Br35Cl}M-CH2Cl—CO]+), 189 ([{79Br35Cl}M-CH2Cl—CO]+).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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